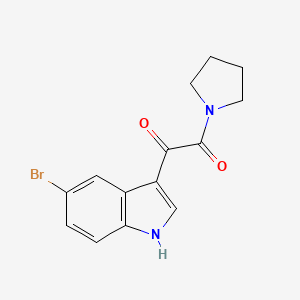

1-(5-Bromo-1H-indol-3-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione

Description

1-(5-Bromo-1H-indol-3-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione is a brominated indole derivative featuring a central ethane-1,2-dione (oxalic acid dianhydride) backbone. The compound is substituted at the 3-position of the indole ring with a 5-bromo group and at the adjacent carbonyl position with a pyrrolidin-1-yl moiety. Its CAS registry number is 199658-92-9 .

Properties

IUPAC Name |

1-(5-bromo-1H-indol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c15-9-3-4-12-10(7-9)11(8-16-12)13(18)14(19)17-5-1-2-6-17/h3-4,7-8,16H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCRWMFQABHAKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(=O)C2=CNC3=C2C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578765 | |

| Record name | 1-(5-Bromo-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199658-92-9 | |

| Record name | 1-(5-Bromo-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-1H-indol-3-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione typically involves multi-step organic reactions. One common method starts with the bromination of indole to obtain 5-bromoindole. This intermediate is then subjected to a condensation reaction with a suitable pyrrolidine derivative under controlled conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-1H-indol-3-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: Formation of corresponding indole-2,3-dione derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Migraine Treatment :

- The compound is known as an intermediate in the synthesis of eletriptan, a selective agonist for serotonin receptors (5-HT_1B and 5-HT_1D). Eletriptan is used for the acute treatment of migraines. The synthesis process involves the transformation of 1-(5-Bromo-1H-indol-3-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione into key intermediates that lead to the final pharmaceutical product .

- Anticancer Research :

-

Neuropharmacology :

- The pyrrolidine component is known to influence neurotransmitter systems, making this compound a candidate for exploring treatments related to neurological disorders, including anxiety and depression. Its ability to modulate serotonin receptors suggests potential applications in psychopharmacology .

Synthesis Overview

The synthesis of 1-(5-Bromo-1H-indol-3-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione typically involves several steps:

- Bromination : The indole precursor undergoes bromination at the 5-position.

- Formation of Pyrrolidine Ring : A suitable pyrrolidine derivative is synthesized or extracted.

- Condensation Reaction : The brominated indole is reacted with the pyrrolidine derivative under controlled conditions to form the final product.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1H-indol-3-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione involves its interaction with specific molecular targets. The brominated indole core can interact with enzymes and receptors, modulating their activity. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Yield

- Electron-withdrawing groups (e.g., Cl in 3f, F in 3e) correlate with higher yields (78–83%) compared to bulky aromatic groups (e.g., biphenyl in 3d: 57%) . This suggests that electronic activation of the aryl ring facilitates synthesis.

- The target compound’s pyrrolidine substituent—a smaller, flexible heterocycle—may offer synthetic advantages over bulkier groups like pyrimidinyl piperazine (as in CAS 256417-42-2), though direct yield data are unavailable .

Molecular Complexity and Functional Diversity

- Compounds like 3d–3g () prioritize aromatic diversity, while the target compound and CAS 256417-42-2 emphasize nitrogen-rich heterocycles, which are critical in kinase inhibition or receptor modulation .

Research Implications and Limitations

- Structural Insights : The pyrrolidine moiety in the target compound may influence solubility and conformational flexibility compared to rigid aromatic or pyrimidine-based substituents. Hydrogen-bonding patterns observed in analogs (e.g., N–H···O/N interactions in ) could extrapolate to its crystal packing or biochemical interactions .

- Data Gaps : Yield, solubility, and biological activity data for the target compound are absent in the evidence, limiting direct mechanistic comparisons.

- Contradictions : Varied yields in suggest substituent-dependent reactivity, but inconsistent reporting of reaction conditions (e.g., catalysts, solvents) complicates general conclusions .

Biological Activity

1-(5-Bromo-1H-indol-3-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione, with the CAS number 199658-92-9, is a compound characterized by its unique structure, which includes an indole and pyrrolidine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and antimicrobial properties.

- Molecular Formula : C₁₄H₁₃BrN₂O₂

- Molecular Weight : 321.17 g/mol

- Structure : The compound features a brominated indole ring and a pyrrolidine ring linked to an ethanedione moiety.

Biological Activity Overview

The biological activities of 1-(5-Bromo-1H-indol-3-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione have been explored in various studies, highlighting its potential as an antimicrobial agent and its effects on neurotransmitter modulation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The findings suggest that it exhibits significant antibacterial activity, potentially due to its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Neuropharmacological Effects

The compound also shows promise in modulating neurotransmitter systems. Specifically, it has been investigated for its effects on serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

In vitro studies have demonstrated that 1-(5-Bromo-1H-indol-3-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione can enhance serotonin receptor activity, suggesting potential applications in treating mood disorders.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by evaluated the efficacy of various indole derivatives, including 1-(5-Bromo-1H-indol-3-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione. The results indicated that this compound significantly inhibited bacterial growth compared to controls. -

Neuropharmacological Assessment :

Another research effort focused on the modulation of monoamine neurotransmitters by this compound. It was found to increase serotonin levels in neuronal cultures, which may have implications for developing antidepressant therapies.

Q & A

Q. Key Parameters :

- Temperature : Lower temperatures (e.g., 0–5°C) minimize side reactions during bromination .

- Catalysts : Pd(PPh₃)₄ improves coupling efficiency in Suzuki-Miyaura reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction homogeneity .

Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Basic Research Question

- 1H/13C NMR : Essential for confirming the indole’s substitution pattern and pyrrolidine connectivity. For example, the 5-bromo group deshields adjacent protons, producing distinct shifts at δ 7.2–7.8 ppm .

- X-ray Crystallography : Resolves bond angles and dihedral angles between the indole and pyrrolidine moieties. A study on a similar compound (CAS 65040-36-0) revealed planar indole-dione geometry with a 120° angle at the diketone bridge .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z ~347.2 g/mol for C₁₄H₁₁BrN₂O₂) and isotopic patterns from bromine .

Advanced Tip : Pair DSC/TGA to assess thermal stability, as diketones often exhibit decomposition above 200°C .

How do structural modifications (e.g., bromo substitution) impact the compound’s reactivity and biological activity?

Advanced Research Question

- Bromo Substitution : The 5-bromo group enhances electrophilicity at the indole’s 3-position, facilitating nucleophilic attacks (e.g., in SNAr reactions). It also increases lipophilicity, improving membrane permeability in cellular assays .

- Pyrrolidine vs. Piperidine : Compared to piperidine analogs, pyrrolidine’s smaller ring size (5-membered vs. 6-membered) reduces steric hindrance, potentially increasing binding affinity to targets like NMDA receptors .

- Dione Bridge : The ethane-1,2-dione group acts as a hydrogen-bond acceptor, critical for interactions with enzymes (e.g., kinase ATP-binding pockets) .

Case Study : A related compound with a 4-fluorophenyl group showed 10-fold higher inhibitory activity against GluN2B NMDA receptors than non-halogenated analogs .

What strategies are employed to resolve contradictions in reported biological activities of similar indole-dione derivatives?

Advanced Research Question

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., competitive binding assays vs. functional cellular assays) .

- Structural Elucidation : Use X-ray co-crystallography to verify target engagement. For example, a 2.1 Å resolution structure of a similar compound bound to a kinase clarified conflicting activity data .

- Solubility Correction : Normalize activity data for solubility differences (e.g., DMSO stock concentrations) using techniques like nephelometry .

Example : Discrepancies in anti-cancer activity were resolved by identifying that low solubility (≤10 µM in PBS) artificially reduced potency in one study .

What are the key considerations in designing experiments to study the compound’s interaction with biological targets?

Advanced Research Question

- Target Selection : Prioritize receptors/enzymes with known indole/dione interactions (e.g., NMDA receptors, cytochrome P450) .

- Binding Assays : Use surface plasmon resonance (SPR) for real-time kinetics (ka/kd) or fluorescence polarization for high-throughput screening .

- Cellular Models : Select cell lines expressing the target (e.g., HEK293T transfected with GluN2B for neuropharmacology studies) .

- Negative Controls : Include analogs lacking the bromo group or dione bridge to isolate pharmacophore contributions .

Data Validation : Confirm target specificity via CRISPR knockout or siRNA silencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.